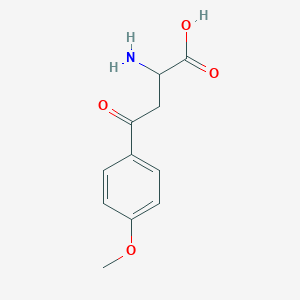

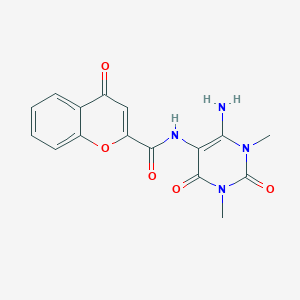

2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La morpholine est un composé chimique organique de formule chimique C₄H₉NO. Il s’agit d’une amine secondaire hétérocyclique qui présente à la fois des groupes fonctionnels amine et éther. La morpholine est un liquide incolore avec une faible odeur ammoniacale ou de poisson. Elle est largement utilisée dans diverses applications industrielles, notamment comme solvant, inhibiteur de corrosion et intermédiaire en synthèse organique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La morpholine est généralement synthétisée par déshydratation de la diéthanolamine avec de l’acide sulfurique concentré. Cette méthode implique le chauffage de la diéthanolamine en présence d’acide sulfurique, ce qui facilite l’élimination de l’eau et la formation de morpholine .

Méthodes de production industrielle

En milieu industriel, la morpholine est produite en utilisant un procédé continu qui implique la réaction de la diéthanolamine avec l’acide sulfurique. Le mélange réactionnel est chauffé à haute température et la morpholine résultante est distillée et purifiée pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La morpholine subit diverses réactions chimiques typiques des amines secondaires. Parmi les réactions courantes, citons :

Oxydation : La morpholine peut être oxydée pour former l’oxyde de N-morpholine.

Réduction : Elle peut être réduite pour former l’amine correspondante.

Substitution : La morpholine peut subir des réactions de substitution nucléophile, l’atome d’azote agissant comme nucléophile.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou les peracides sont couramment utilisés comme agents oxydants.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) sont utilisés.

Substitution : Les halogénures d’alkyle ou les halogénures d’acyle sont des réactifs typiques pour les réactions de substitution.

Principaux produits formés

Oxydation : Oxyde de N-morpholine

Réduction : Amine correspondante

Substitution : Dérivés alkyliques ou acyliques de la morpholine

Applications De Recherche Scientifique

Mécanisme D'action

La morpholine exerce ses effets par divers mécanismes, selon son application. Dans les systèmes biologiques, les dérivés de la morpholine peuvent inhiber des enzymes spécifiques ou interférer avec des voies biologiques. Par exemple, le médicament antifongique amorolfine, qui appartient à la classe de la morpholine, inhibe les enzymes de la voie de biosynthèse de l’ergostérol, ce qui entraîne la mort des cellules fongiques .

Comparaison Avec Des Composés Similaires

La morpholine est unique en raison de sa combinaison de groupes fonctionnels amine et éther. Les composés similaires comprennent :

Pipéridine : Un cycle à six chaînons contenant un atome d’azote, mais sans l’oxygène éther.

Tétrahydrofurane : Un cycle à cinq chaînons contenant un atome d’oxygène, mais sans l’atome d’azote.

Pyrrolidine : Un cycle à cinq chaînons contenant un atome d’azote, mais sans l’oxygène éther.

La structure unique de la morpholine lui permet de participer à une variété de réactions chimiques et en fait un composé polyvalent à la fois en recherche et dans les applications industrielles.

Propriétés

Numéro CAS |

168154-85-6 |

|---|---|

Formule moléculaire |

C11H13NO4 |

Poids moléculaire |

223.22 g/mol |

Nom IUPAC |

2-amino-4-(4-methoxyphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H13NO4/c1-16-8-4-2-7(3-5-8)10(13)6-9(12)11(14)15/h2-5,9H,6,12H2,1H3,(H,14,15) |

Clé InChI |

TZKBKUJPNKOKHZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)CC(C(=O)O)N |

SMILES canonique |

COC1=CC=C(C=C1)C(=O)CC(C(=O)O)N |

Synonymes |

DL-2-AMINO-4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)

![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole](/img/structure/B68006.png)